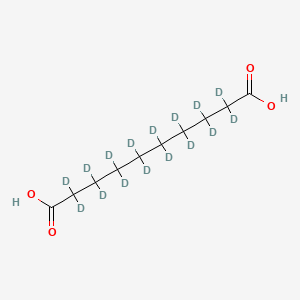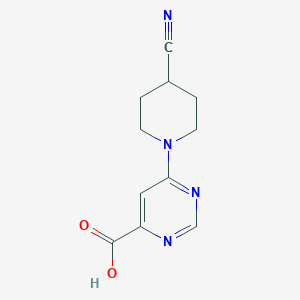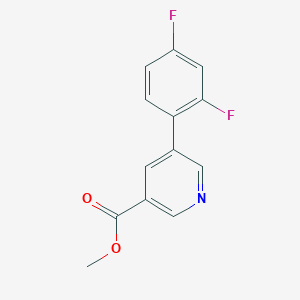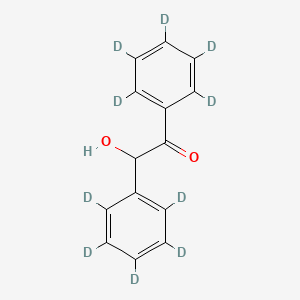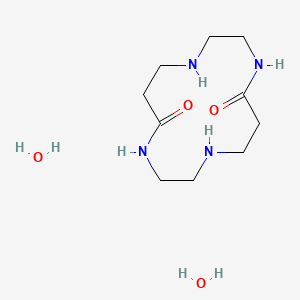
1,4,8,11-テトラアザシクロテトラデカン-5,12-ジオン二水和物
説明
1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate is a useful research compound. Its molecular formula is C10H24N4O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
C10H20N4O2⋅2H2O C_{10}H_{20}N_{4}O_{2} \cdot 2H_{2}O C10H20N4O2⋅2H2O
, は、科学研究のさまざまな分野で独自の用途が数多くあります .電気活性分子の合成
この化合物は、電気活性な空洞を持つ分子の合成に使用されます。 これらの空洞は、有機エレクトロニクスやセンサ技術などの分野に適用できる、特定の電子特性を持つ先進材料の開発に不可欠です .
窒素クラウンエーテルアナログ
窒素クラウンエーテルアナログとして機能する、1,4,8,11-テトラアザシクロテトラデカン-5,12-ジオン二水和物は、特定の金属イオンと錯体を形成する能力で知られるクラウンエーテルの挙動を模倣できます。 この特性は、配位化学の分野や金属イオンの抽出と安定化に特に役立ちます .
ゴムの酸化防止剤
この化合物は、ゴム製造における酸化防止剤として機能し、熱、光、その他の環境要因によるゴムの劣化を防ぎます。 これにより、ゴム製品の寿命が延び、耐久性が向上します .
プレリキサフォー誘導体
それは、プレリキサフォー誘導体の調製に使用されます。 プレリキサフォーは造血幹細胞動員剤であり、その誘導体は、癌やHIVなどの疾患の治療における潜在的な治療用途を持つ可能性があります .
作用機序
Target of Action
It is known to act as a nitrogen crown ether analogue , suggesting that it may interact with various metal ions.
Mode of Action
1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate interacts with its targets by acting as a macrocyclic ligand . It has been shown to suppress oxidation catalyzed by some metal ions , indicating that it may form complexes with these ions and inhibit their oxidative activity.
Biochemical Pathways
Given its antioxidant properties , it can be inferred that it may be involved in pathways related to oxidative stress and redox homeostasis.
生化学分析
Biochemical Properties
1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate plays a significant role in biochemical reactions due to its ability to form stable complexes with metal ions. This property is particularly useful in the synthesis of molecules with electroactive cavities. The compound interacts with enzymes such as metalloproteases, where it can act as an inhibitor by binding to the metal ion in the enzyme’s active site. Additionally, 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate can interact with proteins and other biomolecules through hydrogen bonding and van der Waals forces, influencing their structure and function .
Cellular Effects
1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways by modulating the activity of metal-dependent enzymes. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound can inhibit the activity of metalloproteases, leading to altered cell migration and invasion, which are critical processes in cancer metastasis .
Molecular Mechanism
The molecular mechanism of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate involves its ability to bind to metal ions, forming stable complexes. This binding can inhibit the activity of metal-dependent enzymes by blocking their active sites. Additionally, the compound can induce conformational changes in proteins, affecting their function. These interactions can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of metalloprotease activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate vary with different dosages in animal models. At low doses, the compound can effectively inhibit metalloprotease activity without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s ability to form stable complexes with essential metal ions, disrupting normal cellular functions .
Metabolic Pathways
1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate is involved in metabolic pathways that require metal ions. The compound can interact with enzymes such as metalloproteases and metal-dependent oxidoreductases, affecting their activity. These interactions can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s ability to form stable complexes with metal ions is a key factor in its involvement in these pathways .
Transport and Distribution
Within cells and tissues, 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate is transported and distributed through interactions with transporters and binding proteins. The compound can bind to metal ion transporters, facilitating its uptake into cells. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it can exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate is influenced by its ability to form complexes with metal ions. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular function .
特性
IUPAC Name |
1,4,8,11-tetrazacyclotetradecane-5,12-dione;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2.2H2O/c15-9-1-3-11-5-8-14-10(16)2-4-12-6-7-13-9;;/h11-12H,1-8H2,(H,13,15)(H,14,16);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXBEVMAQPDJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNC(=O)CCNCCNC1=O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746395 | |
| Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329913-14-6 | |
| Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


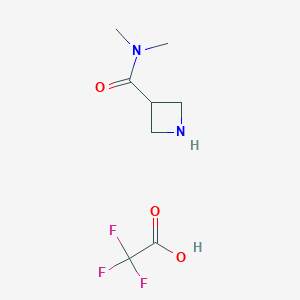
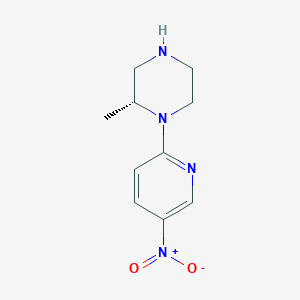

![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1469517.png)


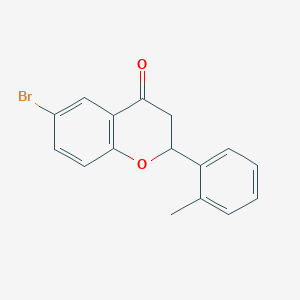
![6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1469525.png)
![Potassium [4-(diethylamine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1469526.png)
![2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1469527.png)
